1,4-Disilabutane

Conformational Analysis Gas-Phase Electron Diffraction CVD Precursor Design

1,4-Disilabutane (DSB; CAS 4364-07-2), also known as 1,2-ethanediylbissilane, is a volatile carbosilane with the molecular formula C₂H₁₀Si₂ and a molecular weight of 90.27 g/mol. As a liquid at room temperature with a boiling point of approximately 45–46 °C , DSB serves as a safer, more easily handled alternative to gaseous silane (SiH₄) in chemical vapor deposition (CVD) processes.

Molecular Formula C2H4Si2
Molecular Weight 84.22 g/mol
CAS No. 4364-07-2
Cat. No. B3137281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Disilabutane
CAS4364-07-2
Molecular FormulaC2H4Si2
Molecular Weight84.22 g/mol
Structural Identifiers
SMILESC(C[Si])[Si]
InChIInChI=1S/C2H4Si2/c3-1-2-4/h1-2H2
InChIKeyUNPZNUJUYNIACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Disilabutane (CAS 4364-07-2) as a Volatile Carbosilane Precursor for Low-Temperature CVD of Silicon-Containing Thin Films


1,4-Disilabutane (DSB; CAS 4364-07-2), also known as 1,2-ethanediylbissilane, is a volatile carbosilane with the molecular formula C₂H₁₀Si₂ and a molecular weight of 90.27 g/mol [1]. As a liquid at room temperature with a boiling point of approximately 45–46 °C , DSB serves as a safer, more easily handled alternative to gaseous silane (SiH₄) in chemical vapor deposition (CVD) processes [2]. Its unique Si–C–C–Si backbone provides a built-in 1:1 Si:C stoichiometry, making it a single-source precursor for silicon carbide (SiC) and silicon oxide (SiO₂) films .

Why 1,4-Disilabutane Cannot Be Replaced by Generic Silanes or Disilanes in CVD and Surface Chemistry Applications


Despite being a small organosilicon molecule, 1,4-disilabutane exhibits quantifiably distinct behavior from its closest analogs in critical performance dimensions. Its conformational preference, unique bond-breaking pathways, and specific reaction outcomes with amines set it apart from molecules like 1,3-disilabutane, n-tetrasilane, and diethylsilane [1][2]. For instance, its vapor-phase conformation is predominantly anti (76 %), which influences its adsorption geometry and decomposition kinetics on surfaces [3]. Furthermore, its reactivity with secondary amines follows a clean substitution pathway, in stark contrast to the cleavage and polysilane formation observed with n-tetrasilane [4]. These differences are not merely academic; they directly translate to variations in film composition, deposition temperature windows, and safety profiles, making generic substitution scientifically and practically untenable [5].

Quantitative Evidence for Differentiated Selection of 1,4-Disilabutane over Comparator Precursors


Vapor-Phase Conformational Purity: 1,4-Disilabutane vs. 1,5-Disilapentane

Gas-phase electron diffraction (GED) and ab initio calculations demonstrate that 1,4-disilabutane exists predominantly (76 %) in the anti (A) conformation, whereas the longer-chain analog 1,5-disilapentane exhibits a more complex mixture of conformers (only 28 % AA, 40 % AG, 26 % G⁺G⁻) [1]. This difference in conformational purity impacts the predictability of surface adsorption and decomposition pathways, a critical factor for reproducible CVD.

Conformational Analysis Gas-Phase Electron Diffraction CVD Precursor Design

Reactivity with Secondary Amines: 1,4-Disilabutane vs. n-Tetrasilane

In a direct comparative study, 1,4-disilabutane reacted cleanly with diethylamine in the presence of a NaNH₂/18-crown-6 catalyst to yield well-defined substitution products (Et₂N)₂SiHCH₂CH₂SiH₃, (Et₂N)₂SiHCH₂CH₂SiH₂(NEt₂), and (Et₂N)₂SiHCH₂CH₂SiH(NEt₂)₂ [1]. In contrast, n-tetrasilane (n-Si₄H₁₀) underwent Si–Si bond cleavage under identical conditions, producing a mixture of H₃SiNEt₂, H₂Si(NEt₂)₂, and polysilanes [1].

Organosilicon Chemistry Aminosilane Synthesis Silicon Nitride Precursors

Deposition Temperature for Silicon Dioxide: 1,4-Disilabutane vs. Diethylsilane

Low-pressure chemical vapor deposition (LPCVD) of silicon dioxide using 1,4-disilabutane can be performed at temperatures as low as 100 °C with a process pressure below 300 mTorr [1]. In contrast, diethylsilane (DES) processes for SiO₂ deposition typically require higher pressures (>600 mTorr) at a higher temperature of 350 °C [1].

Low-Temperature CVD Silicon Dioxide Films LPCVD Process Optimization

Carbon Incorporation during Silicon Surface Adsorption: 1,4-Disilabutane vs. Expected Stoichiometric Deposition

Despite its 1:1 Si:C stoichiometry, the decomposition of 1,4-disilabutane on Si(100) 2×1 surfaces results in unexpectedly low carbon incorporation of only ∼0.2–1.7 %, as determined by Auger electron spectroscopy [1]. This is attributed to an efficient C₂H₄ desorption pathway that releases most of the carbon content as ethylene [1].

Surface Chemistry Carbon Doping Silicon Thin Films Auger Electron Spectroscopy

Safety and Handling Profile: 1,4-Disilabutane vs. Silane (SiH₄)

1,4-Disilabutane is a liquid at room temperature with a boiling point of 45–46 °C, allowing it to be handled using standard liquid precursor delivery systems . In contrast, silane (SiH₄) is a highly toxic, pyrophoric compressed gas that requires specialized gas handling equipment and poses significant safety risks [1]. The U.S. Patent 5,204,141 explicitly states that 1,4-disilabutane can be used as a substitute for silane [1].

Chemical Safety CVD Precursor Handling Pyrophoric Gas Alternatives

Optimal Application Scenarios for 1,4-Disilabutane Based on Quantifiable Performance Advantages


Low-Temperature Deposition of Silicon Dioxide on Temperature-Sensitive Substrates

1,4-Disilabutane enables the conformal coating of photoresists, flexible plastics, and compound semiconductors (e.g., GaAs, HgCdTe) with high-quality SiO₂ layers at temperatures as low as 100 °C. This is a direct result of its low deposition temperature window (≤100 °C) and <300 mTorr pressure requirement, which are quantifiably superior to alternative precursors like diethylsilane (350 °C, >600 mTorr) [5].

Synthesis of Tailored Aminosilane Precursors for Silicon Nitride CVD

The clean, predictable substitution of Si–H bonds in 1,4-disilabutane with secondary amines, while preserving the Si–C–C–Si framework, allows for the rational design of custom aminosilanes. These compounds serve as precursors for silicon nitride (Si₃N₄) films with tunable properties, a synthetic route not feasible with n-tetrasilane, which undergoes uncontrolled Si–Si bond cleavage [5].

Controlled Low-Level Carbon Doping of Silicon Films

The unique decomposition pathway of 1,4-disilabutane on silicon surfaces, which releases the majority of its carbon content as C₂H₄, results in residual carbon incorporation of only 0.2–1.7 % [5]. This property makes DSB an ideal precursor for achieving precise, low-level carbon doping in epitaxial silicon or for forming silicon-rich silicon carbide films with tailored stoichiometry [4].

Safer Alternative to Silane in R&D and Pilot-Scale CVD

For academic laboratories and pilot production lines where the infrastructure for handling pyrophoric gases like silane is limited or cost-prohibitive, 1,4-disilabutane offers a significantly safer liquid-phase alternative. As noted in U.S. Patent 5,204,141, DSB can directly substitute for silane in SiO₂ deposition processes [5], enabling CVD capabilities without the associated safety risks and specialized gas handling systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Disilabutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.